molecular formula C12H14N2O3 B1330132 1-(4-Nitrobenzoyl)piperidine CAS No. 20857-92-5

1-(4-Nitrobenzoyl)piperidine

Cat. No.: B1330132
CAS No.: 20857-92-5
M. Wt: 234.25 g/mol
InChI Key: CAKBAYWOHIUVHR-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzoyl)piperidine is an organic compound with the molecular formula C12H14N2O3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a nitrobenzoyl group attached to the nitrogen atom of the piperidine ring

Preparation Methods

The synthesis of 1-(4-Nitrobenzoyl)piperidine typically involves the acylation of piperidine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Piperidine+4-Nitrobenzoyl chlorideThis compound+HCl\text{Piperidine} + \text{4-Nitrobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} Piperidine+4-Nitrobenzoyl chloride→this compound+HCl

Chemical Reactions Analysis

1-(4-Nitrobenzoyl)piperidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

    Oxidation: The piperidine ring can be oxidized to form piperidone derivatives using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
1-(4-Nitrobenzoyl)piperidine is widely recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in developing analgesics and anti-inflammatory drugs. The compound's structure allows for modifications that enhance biological activity, making it a valuable precursor in drug design .

Case Study: Analgesic Development
Research has shown that derivatives of this compound exhibit potent analgesic effects. For instance, studies indicate that modifications to the piperidine ring can lead to compounds with improved efficacy against pain pathways, demonstrating the compound's versatility in drug formulation .

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its functional groups allow chemists to create derivatives with specific biological activities. This capability is essential for developing new therapeutic agents .

Example of Synthesis Methodology
A notable synthetic route involves the Ugi reaction, which combines isocyanides with amines and carboxylic acids to yield various piperidine derivatives. This method has been employed to generate novel compounds with potential antiviral properties .

Material Science

Enhancement of Polymer Properties
The compound is also applied in material science, particularly in formulating polymers and coatings. Its incorporation can significantly enhance properties such as durability and resistance to environmental factors. This application is critical for developing advanced materials used in various industrial applications .

Chemical Biology

Probe for Biological Studies
In chemical biology, this compound acts as a useful probe for studying enzyme interactions and mechanisms. Researchers utilize this compound to investigate biological systems, providing insights into enzyme kinetics and substrate specificity .

Case Study: Enzyme Interaction Studies
Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, research on its interaction with the main protease of SARS-CoV-2 revealed its potential as a non-covalent inhibitor, highlighting its relevance in antiviral research .

Analytical Chemistry

Detection and Quantification Methods
In analytical chemistry, this compound is employed in methods for detecting and quantifying other compounds. Its unique chemical properties facilitate accurate measurements in quality control processes across pharmaceutical manufacturing .

Summary Table of Applications

Field Application Examples/Case Studies
Pharmaceutical DevelopmentKey intermediate for drug synthesisDevelopment of analgesics and anti-inflammatory drugs
Organic SynthesisBuilding block for complex moleculesUgi reaction yielding novel piperidine derivatives
Material ScienceEnhancing polymer propertiesImproved durability and environmental resistance
Chemical BiologyProbe for studying enzyme interactionsInhibition of SARS-CoV-2 main protease
Analytical ChemistryDetection and quantification methodsQuality control processes in pharmaceuticals

Comparison with Similar Compounds

1-(4-Nitrobenzoyl)piperidine can be compared with other similar compounds, such as:

    1-(4-Nitrobenzoyl)piperazine: This compound features a piperazine ring instead of a piperidine ring, leading to different chemical and biological properties.

    4-Nitrobenzoylpyrrolidine: This compound has a pyrrolidine ring, which is a five-membered ring, compared to the six-membered piperidine ring in this compound.

    4-Nitrobenzoylmorpholine: This compound contains a morpholine ring, which includes both oxygen and nitrogen atoms in the ring structure.

Biological Activity

1-(4-Nitrobenzoyl)piperidine is an organic compound characterized by its piperidine ring substituted with a 4-nitrobenzoyl group. This compound, with the molecular formula C12H14N2O3C_{12}H_{14}N_{2}O_{3} and CAS number 20857-92-5, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and potential applications in drug development.

The synthesis of this compound typically involves the reaction of 4-nitrobenzoyl chloride with piperidine in the presence of a base. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the nitro group can undergo reduction to form an amino group, which may interact with various biological targets. The piperidine ring itself is known to modulate receptor and enzyme activity, potentially leading to diverse biological effects.

Case Studies and Research Findings

Although comprehensive studies specifically focusing on this compound are scarce, insights can be drawn from related compounds within the piperidine class:

  • Inhibition Studies : A study involving structurally similar piperidines demonstrated their ability to inhibit key enzymes related to viral replication, suggesting potential antiviral properties .
  • Anticancer Activity : Research into piperidine derivatives has shown promise in targeting cancer cells. For instance, certain piperidine-based compounds have been evaluated for their growth inhibitory effects against various human tumor cell lines, indicating a potential pathway for anticancer drug development .
  • Pharmacological Potential : The structural characteristics of piperidines often correlate with their ability to inhibit metabolic enzymes such as cytochrome P450s, which can enhance the bioavailability of co-administered drugs . This property could be beneficial in designing combination therapies involving this compound.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure TypeUnique Features
1-(3-Nitrobenzoyl)piperidineNitro-substituted piperidineDifferent nitro position affecting reactivity
4-Benzyl-1-(2-chloro-4-nitrobenzoyl)piperidineHalogenated piperidine derivativeIncorporates halogen, altering pharmacological profile
N-BenzylpiperidineBenzyl-substituted piperidineLacks nitro group; primarily studied for CNS effects

The presence of the nitro group at the para position in this compound enhances its potential as a pharmacologically active agent compared to other similar compounds.

Properties

IUPAC Name

(4-nitrophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-12(13-8-2-1-3-9-13)10-4-6-11(7-5-10)14(16)17/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKBAYWOHIUVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279973
Record name 1-(4-nitrobenzoyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20857-92-5
Record name 1-(p-Nitrobenzoyl)piperidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-nitrobenzoyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A room temperature solution of 5.04 gms. 4-nitro-benzoic acid in tetrahydrofuran (10 mL) is treated with 5.14 gms. 1′,1′-carbonyl-diimidizole and immediately immersed in an ice bath. The reaction mixture is stirred in the ice bath for 30 minutes, then it is allowed to warm to room temperature. Once at room temperature the reaction mixture is treated with 3 mL piperidine. The reaction mixture is allowed to stir at room temperature ovenight. The reaction is then made basic with the addition of saturated aqueous sodium bicarbonate solution, and the resulting mixture is extracted with ethyl acetate. The organics are separated, dried over anhydrous sodium sulfate, and subsequently evaporated to dryness in vacuo. The crude product residue is then chromatographed by flash silica gel chromatography using 50% ethyl acetate in hexanes as the eluant. Following evaporation of solvent, 1-(4-nitrobenzoyl)piperidine is isolated as a white solid in the amount of 5.87 gms.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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